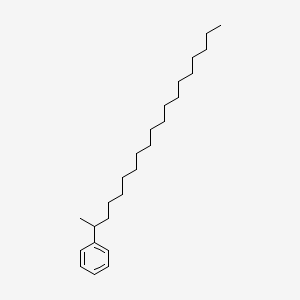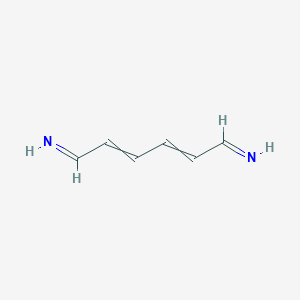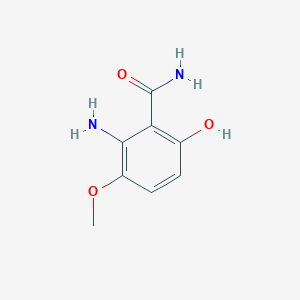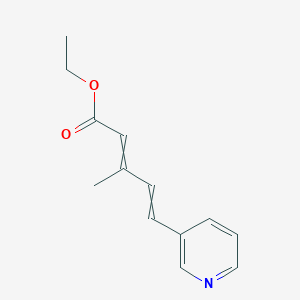
(Nonadecan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Nonadecan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a nonadecyl group at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-2-yl)benzene typically involves the alkylation of benzene with a nonadecyl halide. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H6+C19H39XAlCl3C6H5C19H39+HX
where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
(Nonadecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Nonadecanoic acid, nonadecanone.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-(Nonadecan-2-yl)benzene, sulfo-(Nonadecan-2-yl)benzene, halo-(Nonadecan-2-yl)benzene.
科学的研究の応用
(Nonadecan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylbenzene behavior and reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
作用機序
The mechanism by which (Nonadecan-2-yl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron density and the alkyl chain’s steric effects influence reactivity and product formation.
類似化合物との比較
Similar Compounds
- (Octadecan-2-yl)benzene
- (Heptadecan-2-yl)benzene
- (Hexadecan-2-yl)benzene
Uniqueness
(Nonadecan-2-yl)benzene is unique due to its longer alkyl chain compared to similar compounds. This results in different physical properties, such as melting and boiling points, and potentially different biological interactions and industrial applications.
特性
CAS番号 |
133009-99-1 |
|---|---|
分子式 |
C25H44 |
分子量 |
344.6 g/mol |
IUPAC名 |
nonadecan-2-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2)25-22-19-17-20-23-25/h17,19-20,22-24H,3-16,18,21H2,1-2H3 |
InChIキー |
FLGOXQRIGZOQAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
